1,6-Diisothiocyanatohexane
Description
The exact mass of the compound 1,6-Diisothiocyanatohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202579. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,6-Diisothiocyanatohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Diisothiocyanatohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,6-diisothiocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZPYUKWXDLMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=S)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204457 | |
| Record name | Isothiocyanic acid, hexamethylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204457 | |
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Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-70-9 | |
| Record name | Hexamethylene diisothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethylene 1,6-diisothiocyanate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5586-70-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202579 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, hexamethylene ester | |
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| Record name | 5586-70-9 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLENE 1,6-DIISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37LD7GL3UD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A Senior Application Scientist's In-Depth Technical Guide to the Reactivity of 1,6-Diisothiocyanatohexane with Primary Amines
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Crosslinker - Understanding the Nuances of 1,6-Diisothiocyanatohexane
In the landscape of bifunctional crosslinking agents, 1,6-diisothiocyanatohexane stands out for its utility in creating flexible, hydrolytically stable linkages. Its application extends from the synthesis of novel polymers and hydrogels to the bioconjugation of proteins and the development of innovative drug delivery systems.[1][2] This guide moves beyond a superficial overview to provide a deep dive into the core reactivity of this versatile molecule with primary amines. As senior application scientists, we understand that true innovation lies not in merely following a protocol, but in comprehending the underlying chemical principles to troubleshoot, optimize, and creatively adapt methodologies for novel applications.
This document is structured to provide a comprehensive understanding of the reaction, from the fundamental mechanism and kinetics to practical experimental design and applications. We will explore the critical factors that govern the reaction's success, delve into potential side reactions, and provide a detailed, field-tested protocol for your reference.
The Core Reaction: Nucleophilic Addition to Form Thiourea Linkages
The fundamental reaction between 1,6-diisothiocyanatohexane and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack is followed by a proton transfer, resulting in the formation of a stable N,N'-disubstituted thiourea.[3]
Given that 1,6-diisothiocyanatohexane possesses two isothiocyanate groups, its reaction with a primary amine typically proceeds in a stepwise manner, first forming a mono-adduct, which then reacts with a second amine to form the final bis-thiourea product.
Unpacking the Reaction Mechanism and Kinetics
The aminolysis of isothiocyanates is not a simple one-step process. Kinetic studies have revealed that the reaction proceeds through a multi-step mechanism involving a 1:1 intermediate.[3] A second molecule of the amine then acts as a catalyst for the subsequent prototropic rearrangement to the final thiourea product.[3]
This catalytic role of the amine is a crucial insight for experimental design. It implies that the reaction rate can be influenced by the concentration of the amine, not just in a stoichiometric sense, but also in a catalytic one.
Key Factors Influencing Reactivity: A Guide to Optimization
The success and rate of the reaction between 1,6-diisothiocyanatohexane and a primary amine are not absolute but are influenced by a confluence of steric, electronic, and environmental factors. Understanding these allows for precise control over the reaction outcome.
The Nucleophile: Steric and Electronic Effects of the Primary Amine
The nature of the primary amine is arguably the most critical variable.
-
Steric Hindrance: Amines with significant steric bulk around the nitrogen atom will exhibit slower reaction rates.[4] The bulky substituents impede the approach of the nucleophilic nitrogen to the electrophilic carbon of the isothiocyanate. For instance, a primary amine like tert-butylamine will react significantly slower than a linear primary amine like n-propylamine. This principle is a key consideration when designing synthetic strategies, as steric hindrance can be leveraged to control reactivity and selectivity.[5]
-
Electronic Effects: The nucleophilicity of the amine, and thus its reactivity, is directly related to the electron density on the nitrogen atom. Electron-donating groups on the amine will increase its reactivity, while electron-withdrawing groups will decrease it.[6] For example, aliphatic amines are generally more reactive than aromatic amines (like aniline) where the nitrogen's lone pair is delocalized into the aromatic ring.
The Solvent: More Than Just a Medium
The choice of solvent can significantly impact the reaction rate and outcome. Aprotic solvents such as acetone, acetonitrile, or tetrahydrofuran (THF) are commonly employed for this reaction.[7] These solvents are preferred as they do not compete with the primary amine as a nucleophile. The polarity of the solvent can also play a role, with more polar aprotic solvents potentially accelerating the reaction by stabilizing charged intermediates.
Temperature: Controlling the Reaction Rate
As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for the reaction of 1,6-diisothiocyanatohexane with primary amines, the reaction often proceeds efficiently at room temperature.[8] Gentle heating may be employed to accelerate reactions with less reactive amines, but excessive heat should be avoided to minimize potential side reactions.
Navigating Potential Side Reactions
While the formation of the bis-thiourea is the primary reaction pathway, under certain conditions, side reactions can occur. A proactive understanding of these possibilities is essential for ensuring high product yield and purity.
-
Intramolecular Cyclization: With a flexible linker like the hexane chain, there is a possibility of intramolecular reaction, especially at low concentrations of the amine, where one end of the mono-adduct could potentially react with the other isothiocyanate group. However, this is generally less favored than the intermolecular reaction with an excess of the amine.
-
Polymerization: When reacting 1,6-diisothiocyanatohexane with a diamine, polymerization will be the dominant pathway. If the goal is to form a simple bis-thiourea, it is crucial to use a mono-primary amine.
-
Hydrolysis of the Isothiocyanate: In the presence of water, isothiocyanates can slowly hydrolyze to form an amine and carbonyl sulfide. While this reaction is generally slow, it is advisable to use anhydrous solvents and reagents to maximize the yield of the desired thiourea product.
Experimental Protocol: Synthesis of a Bis-Thiourea Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of N,N'-di(n-propyl)hexane-1,6-bis(thiourea) as a representative example.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 1,6-Diisothiocyanatohexane | C₈H₁₂N₂S₂ | 200.33 | 1.00 g | 4.99 mmol |
| n-Propylamine | C₃H₉N | 59.11 | 0.62 g (0.84 mL) | 10.5 mmol |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | 50 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (4.99 mmol) of 1,6-diisothiocyanatohexane in 25 mL of anhydrous acetone.
-
Addition of Amine: In a separate vial, dissolve 0.62 g (0.84 mL, 10.5 mmol) of n-propylamine in 25 mL of anhydrous acetone.
-
Reaction Execution: Slowly add the n-propylamine solution to the stirring solution of 1,6-diisothiocyanatohexane at room temperature over a period of 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate:hexanes). The disappearance of the 1,6-diisothiocyanatohexane spot will indicate the completion of the reaction.
-
Product Isolation: Upon completion of the reaction, the product will likely precipitate out of the acetone solution as a white solid. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by washing the solid with cold acetone to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final N,N'-di(n-propyl)hexane-1,6-bis(thiourea).
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: Look for the disappearance of the strong, broad isothiocyanate (-N=C=S) peak around 2100 cm⁻¹ and the appearance of characteristic thiourea peaks, including N-H stretching (around 3300 cm⁻¹) and C=S stretching (around 1300-1400 cm⁻¹).[7]
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra will confirm the structure of the final product, showing the characteristic shifts for the protons and carbons of the hexane chain and the n-propyl groups, as well as the thiourea carbons.[7]
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized bis-thiourea.
Visualization of the Process
Reaction Mechanism
Caption: A typical experimental workflow for bis-thiourea synthesis.
Applications in Research and Development
The bis-thiourea compounds derived from 1,6-diisothiocyanatohexane are not merely synthetic curiosities; they are enabling molecules in various fields.
-
Polymer Chemistry: The reaction of 1,6-diisothiocyanatohexane with diamines is a fundamental step in the synthesis of poly(thiourea)s. These polymers exhibit interesting properties, including metal-ion binding capabilities and potential applications in materials science. [9]
-
Drug Delivery: The thiourea linkage is relatively stable in biological systems, making it an attractive linker for drug delivery applications. Polymeric micelles and other nanostructures can be formed using polymers containing thiourea linkages to encapsulate and deliver therapeutic agents. [10][11]
-
Bioconjugation: While less common than maleimide or NHS-ester chemistry, the isothiocyanate group can be used for the bioconjugation of proteins through reaction with lysine residues. The use of a diisothiocyanate allows for the crosslinking of proteins or the attachment of other molecules to proteins.
Conclusion: A Versatile Tool for the Modern Scientist
1,6-Diisothiocyanatohexane is a powerful and versatile reagent for the synthesis of bis-thiourea compounds. A thorough understanding of its reactivity with primary amines, including the underlying mechanism, kinetics, and the influence of steric and electronic factors, empowers researchers to utilize this molecule to its full potential. By carefully controlling reaction conditions and being mindful of potential side reactions, scientists can harness the unique properties of the resulting thiourea linkages for a wide range of applications, from the creation of novel materials to the development of next-generation therapeutics.
References
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ResearchGate. (n.d.). Synthesis of bis-thiourea derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and DFT Analysis of Cu(II) Diamide Complexes for Optical Chemical Sensing Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Retrieved from [Link]
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Satchell, D. P. N., & Satchell, R. S. (n.d.). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
PubMed. (n.d.). A survey of the specificity and mechanism of 1,6 hexanediol-induced disruption of nuclear transport. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and spectral studies of some novel dialkyl/diaryl β-diketones and β-ketoesters from diazonium salt of 3N-propyl-4-amino-5-carboxamido-N-methyl pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Kinetics and Mechanism of the Aminolysis of Thioesters and Thiocarbonates in Solution. Retrieved from [Link]
-
MDPI. (n.d.). CPT–PLA conjugate obtained by coupling via 1,6-diisocyanatohexane (HMDI). Retrieved from [Link]
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Satchell, D. P. N., & Satchell, R. S. (n.d.). Steric, electronic and solvation effects in the co-ordination of amines by the [Fe(CN)5(OH2)]3- ion. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
PubMed. (2004). Analysis of solvent nucleophile isotope effects: evidence for concerted mechanisms and nucleophilic activation by metal coordination in nonenzymatic and ribozyme-catalyzed phosphodiester hydrolysis. Biochemistry, 43(32), 10547-59. Retrieved from [Link]
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Dalton Transactions. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Retrieved from [Link]
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PubMed. (2023). Mechanisms of the Reaction of Elemental Sulfur and Polysulfides with Cyanide and Phosphines. Chemistry, 29(32). Retrieved from [Link]
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National Institutes of Health. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17771–17782. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
MDPI. (n.d.). Application of Polymeric Micelles for Drug and Gene Delivery. Retrieved from [Link]
-
National Institutes of Health. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1824–1849. Retrieved from [Link]
-
PubMed. (2015). Applications of polymer micelles for imaging and drug delivery. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 7(4), 533-49. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of N,N'-dialkyl Derivatives of Antisymmetrical 2H,5H-Dihydropyrrolo[3,4-c]pyrrole-1,4-diones. Retrieved from [Link]
-
MDPI. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2686. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Polymer Chemistry. Retrieved from [Link]
-
Digital Commons @ Trinity. (n.d.). Synthesis of Aliphatic Bis(Thioureas). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. Retrieved from [Link]
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Application Note & Protocol: Protein Crosslinking Using 1,6-Diisothiocyanatohexane
Abstract
This document provides a comprehensive guide for the use of 1,6-Diisothiocyanatohexane (HDITC) as a homobifunctional crosslinking agent for studying protein-protein interactions, protein complex topology, and for the stabilization of protein structures. HDITC is a non-cleavable crosslinker featuring two isothiocyanate reactive groups at either end of a 6-carbon (hexane) spacer arm. These groups react primarily with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable thiourea linkages. This application note details the chemical principles, a step-by-step experimental protocol, methods for validation, and troubleshooting advice to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Principle of the Method
Chemical crosslinking is a powerful technique to covalently link interacting amino acid residues, thereby providing distance constraints that are invaluable for structural biology.[1][2] 1,6-Diisothiocyanatohexane (HDITC) is a non-zero length crosslinker that bridges functional groups between adjacent polypeptides or within a single polypeptide chain.[3] The core of this methodology lies in the reaction between the electrophilic isothiocyanate group (-N=C=S) of HDITC and the primary amine groups (-NH₂) found on proteins.
The reaction proceeds via nucleophilic attack of the unprotonated amine on the central carbon atom of the isothiocyanate group. This forms a stable, covalent thiourea bond. The efficiency of this reaction is highly pH-dependent; alkaline conditions (pH 8.5-9.5) are generally preferred as they deprotonate the ε-amino group of lysine (pKa ~10.5), rendering it a more potent nucleophile.[4][5] While isothiocyanates can also react with thiol groups on cysteine residues, this reaction is favored at a more neutral pH (6-8) and the resulting dithiocarbamate linkage is less stable than the thiourea bond formed with amines, especially under physiological conditions.[5][6]
The hexane spacer arm of HDITC provides a fixed spatial distance between the two reactive groups, making it a useful molecular "ruler" for probing protein structures and interaction interfaces.
Figure 1. Reaction scheme of HDITC with protein lysine residues.
Materials and Reagents
Equipment
-
Microcentrifuge
-
Thermomixer or incubator capable of maintaining 25-37°C
-
pH meter
-
Vortex mixer
-
Gel electrophoresis system (e.g., for SDS-PAGE)
-
Western blot transfer system
-
Gel imaging system
Reagents
-
1,6-Diisothiocyanatohexane (HDITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purified protein sample(s) of interest
-
Reaction Buffer (Amine-Free): 50 mM HEPES, 150 mM NaCl, pH 8.5. Other suitable buffers include phosphate, carbonate-bicarbonate, or borate buffers.[7][8] CRITICAL: Avoid buffers containing primary amines, such as Tris (TBS), as they will compete with the protein for reaction with HDITC.[7][9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Laemmli sample buffer (non-reducing).
-
Protein molecular weight markers.
-
Coomassie Brilliant Blue or other protein stain.
Experimental Protocol
This protocol is a general guideline. Optimal conditions, particularly the molar ratio of crosslinker to protein and incubation time, should be determined empirically for each specific system.
Reagent Preparation
-
HDITC Stock Solution: HDITC is hydrophobic and should be dissolved in an anhydrous organic solvent like DMSO or DMF.[9]
-
Expert Insight: Moisture can hydrolyze the isothiocyanate groups. Use high-quality, anhydrous solvent and prepare the stock solution immediately before use.
-
Prepare a 100 mM stock solution of HDITC in anhydrous DMSO. For example, dissolve 1.96 mg of HDITC (MW: 196.29 g/mol ) in 100 µL of DMSO.
-
-
Reaction Buffer: Prepare 50 mM HEPES with 150 mM NaCl. Adjust the pH carefully to 8.5 using NaOH.
-
Quenching Solution: Prepare a 1 M stock of Tris-HCl and adjust the pH to 8.0.
Protein Sample Preparation
-
The protein sample should be in an amine-free buffer. If necessary, exchange the buffer using dialysis or a desalting column against the Reaction Buffer.
-
Ensure the protein concentration is sufficiently high (typically 0.5 - 5 mg/mL) to favor intermolecular crosslinking over hydrolysis of the reagent.[7]
Crosslinking Reaction Workflow
Figure 2. Step-by-step experimental workflow for HDITC crosslinking.
-
Reaction Setup: In a microcentrifuge tube, combine your protein solution with the Reaction Buffer to the desired final concentration. Include a "no crosslinker" negative control.
-
Initiate Reaction: Add the HDITC stock solution to the protein sample. The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Expert Insight: The molar excess of HDITC over protein is a critical parameter. Start by testing a range of molar ratios, such as 10:1, 25:1, 50:1, and 100:1 (HDITC:Protein). A higher excess favors the formation of more crosslinks.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (25°C) or 37°C with gentle mixing. Incubation time can be optimized (e.g., 30 minutes to 4 hours).[7]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[10] The primary amines in Tris or glycine will react with and consume any excess HDITC.[7] Incubate for an additional 15 minutes at room temperature.[10]
Validation and Analysis of Crosslinking
A self-validating protocol requires robust methods to confirm the outcome. The primary method for initial assessment is SDS-PAGE.
SDS-PAGE Analysis
-
Mix an aliquot of the quenched reaction mixture with non-reducing Laemmli sample buffer. Do not use reducing agents like DTT or β-mercaptoethanol, as they are not relevant for this non-cleavable crosslinker.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the monomeric and potential multimeric species.
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue or a suitable alternative and visualize.
-
Expected Results: In the lanes containing HDITC, you should observe the appearance of new, higher molecular weight bands corresponding to crosslinked dimers, trimers, or larger oligomers. The intensity of the monomeric protein band should decrease as the concentration of HDITC increases. The negative control lane (no HDITC) should only show the monomeric protein band.
| Sample | HDITC:Protein Molar Ratio | Expected Observation on SDS-PAGE |
| 1 (Control) | 0:1 | Single band at the monomer's molecular weight. |
| 2 | 10:1 | Faint higher MW band(s), strong monomer band. |
| 3 | 50:1 | Clear higher MW band(s), decreased monomer band intensity. |
| 4 | 100:1 | Prominent higher MW band(s), faint monomer band. |
Advanced Characterization
-
Western Blotting: To confirm the identity of the proteins within the higher molecular weight crosslinked bands, perform a Western blot using antibodies specific to the protein(s) of interest.[11] This is essential when working with complex mixtures or cell lysates.
-
Mass Spectrometry (MS): For high-resolution analysis, crosslinked products can be analyzed by mass spectrometry.[2] This advanced technique involves enzymatic digestion of the crosslinked complex followed by LC-MS/MS to identify the specific peptide fragments that are covalently linked, thereby mapping the interaction interface at the amino acid level.[1][12]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No crosslinking observed | - Incorrect buffer pH (too low).- Buffer contains primary amines (e.g., Tris).- Inactive/hydrolyzed HDITC reagent.- Insufficient HDITC concentration. | - Verify reaction buffer pH is 8.5-9.5.- Use an amine-free buffer (HEPES, PBS, Borate).- Prepare fresh HDITC stock in anhydrous DMSO.- Increase the molar excess of HDITC. |
| Excessive precipitation/aggregation | - HDITC concentration is too high.- Protein is sensitive to the organic solvent.- Extensive, non-specific crosslinking. | - Reduce the molar excess of HDITC.- Keep the final DMSO/DMF concentration below 5%.- Decrease the incubation time or temperature. |
| Smearing on SDS-PAGE gel | - Over-crosslinking leading to a wide range of large, insoluble aggregates. | - Titrate HDITC concentration downwards.- Shorten the reaction time. |
| Weak crosslinking efficiency | - Low protein concentration.- Sub-optimal reaction time or temperature. | - Increase the protein concentration (>0.5 mg/mL).- Optimize incubation time (try 30 min to 4 hours) and temperature (RT to 37°C). |
Safety Precautions
1,6-Diisothiocyanatohexane is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
References
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Retrieved from [Link]
-
Vellayappan, M. V., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Molecules. Retrieved from [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. Retrieved from [Link]
-
National Cancer Institute. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube. Retrieved from [Link]
-
Ganesan, R., et al. (2016). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
Nakamura, T., et al. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Chemical Research in Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
-
Krell, J., et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International. Retrieved from [Link]
-
An, Y., & Fu, L. (2019). Chemical cross-linking to study protein self-assembly in cellulo. STAR Protocols. Retrieved from [Link]
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- 6. Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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Application Note: Synthesis and Characterization of Polythiourea from 1,6-Diisothiocyanatohexane for Research and Drug Development
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and potential applications of polythiourea derived from the polyaddition reaction of 1,6-diisothiocyanatohexane and a diamine comonomer. Polythioureas are a versatile class of sulfur-containing polymers recognized for their high refractive index, excellent coordinating ability with heavy metal ions, and potential in biomedical applications.[1] This guide details robust protocols for both interfacial and solution polymerization, explains the causality behind critical experimental parameters, and outlines systematic procedures for polymer characterization using spectroscopic and thermal analysis techniques. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of polythioureas in their work.
Introduction: The Scientific Merit of Polythioureas
Polythioureas are polymers characterized by the presence of the thiourea linkage (-NH-C(S)-NH-) in their backbone. This functional group imparts a unique combination of properties, including strong hydrogen bonding capabilities, high polarity, and a strong affinity for various metal ions. The synthesis is typically a step-growth polyaddition reaction between a diisothiocyanate and a diamine, offering a versatile platform for tuning polymer properties by selecting different monomer pairs.[2][3]
1,6-Diisothiocyanatohexane is an aliphatic diisothiocyanate that yields flexible and semi-crystalline polythioureas. These polymers are of particular interest in the biomedical field. The thiourea groups can engage in strong, dynamic hydrogen bonding, which can be exploited for creating self-healing materials.[4] Furthermore, the ability of polymers to form controlled-release systems for therapeutic agents makes them valuable in drug delivery.[5][6][7] The polymer backbone can be designed to encapsulate or conjugate with drug molecules, enabling sustained or targeted release.[5][7]
This guide focuses on the reaction between 1,6-diisothiocyanatohexane and a model aliphatic diamine, 1,6-diaminohexane, to produce poly(hexamethylene thiourea).
Polymerization Mechanisms and Protocols
The synthesis of polythiourea from diisothiocyanates and diamines is a nucleophilic addition reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. This process occurs at both ends of the monomers, leading to chain extension and the formation of a high molecular weight polymer.
Caption: General reaction scheme for polythiourea synthesis.
Two common and effective methods for this polymerization are Interfacial Polymerization and Solution Polymerization.
Method 1: Interfacial Polymerization Protocol
Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface between two immiscible liquid phases.[8][9] This technique is particularly advantageous because it is rapid, can be performed at room temperature, and does not require stringent stoichiometric control of the reactants to achieve high molecular weight polymers.[9]
Principle of Causality: The diamine is dissolved in an aqueous phase, and the diisothiocyanate is dissolved in an immiscible organic solvent.[8] Polymer formation is confined to the liquid-liquid interface where the monomers meet.[9] The inclusion of a base (e.g., sodium carbonate) in the aqueous phase is crucial to neutralize any acidic byproducts that could protonate the amine, rendering it non-nucleophilic and halting the reaction.[10]
Protocol: Synthesis of Poly(hexamethylene thiourea)
Materials:
-
1,6-Diaminohexane
-
1,6-Diisothiocyanatohexane
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Hexane
-
Deionized Water
-
Methanol (for washing)
Procedure:
-
Prepare Aqueous Phase: In a 250 mL beaker, prepare an aqueous solution by dissolving 1.16 g (0.01 mol) of 1,6-diaminohexane and 2.12 g (0.02 mol) of sodium carbonate in 100 mL of deionized water. Stir until all solids are dissolved.
-
Prepare Organic Phase: In a separate 250 mL beaker, dissolve 1.96 g (0.01 mol) of 1,6-diisothiocyanatohexane in 100 mL of dichloromethane.
-
Initiate Polymerization: Carefully and slowly pour the organic phase on top of the aqueous phase along the side of the beaker to minimize initial mixing and create a distinct interface.
-
Formation of Polymer Film: A film of polythiourea will form immediately at the interface.
-
Collect the Polymer: Using forceps or a glass rod, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous "rope" of polymer can be drawn out as fresh interface is exposed and new polymer forms.[9]
-
Washing and Purification: Wash the collected polymer rope thoroughly with deionized water and then with methanol to remove unreacted monomers, oligomers, and salts.[11]
-
Drying: Dry the purified polymer in a vacuum oven at 50-60°C for 24 hours or until a constant weight is achieved.
Method 2: Solution Polymerization Protocol
In solution polymerization, both monomers are dissolved in a single, non-reactive solvent in which the resulting polymer is also soluble.[12] This method allows for better control over the reaction temperature and viscosity compared to bulk polymerization.[12]
Principle of Causality: The solvent serves multiple purposes: it facilitates contact between the monomer molecules, helps dissipate the heat generated during the exothermic polymerization, and keeps the viscosity of the medium low, which is essential for maintaining mobility of the growing polymer chains.[12] The choice of solvent is critical; it must be inert to the highly reactive isocyanate groups and capable of dissolving both monomers and the resulting polymer. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often suitable.
Protocol: Synthesis of Poly(hexamethylene thiourea)
Materials:
-
1,6-Diaminohexane
-
1,6-Diisothiocyanatohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (as a non-solvent for precipitation)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions of the isothiocyanate with atmospheric moisture.
-
Dissolve Diamine: In the flask, dissolve 1.16 g (0.01 mol) of 1,6-diaminohexane in 50 mL of anhydrous DMF.
-
Add Diisothiocyanate: Dissolve 1.96 g (0.01 mol) of 1,6-diisothiocyanatohexane in 50 mL of anhydrous DMF and place this solution in the dropping funnel.
-
Reaction: Add the diisothiocyanate solution dropwise to the stirred diamine solution over 30-60 minutes at room temperature.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The progress can be monitored by observing the increase in viscosity.
-
Precipitation and Collection: Pour the viscous polymer solution into a beaker containing a large excess of vigorously stirred methanol (approx. 500 mL). The polythiourea will precipitate as a white solid.
-
Washing: Collect the precipitate by filtration, wash it thoroughly with fresh methanol, and then with deionized water.
-
Drying: Dry the polymer in a vacuum oven at 50-60°C to a constant weight.
| Parameter | Interfacial Polymerization | Solution Polymerization |
| Stoichiometry | Less critical; reaction is diffusion-controlled | Requires precise 1:1 molar ratio |
| Solvent | Two immiscible liquids (e.g., Water/DCM) | One inert solvent (e.g., DMF, DMSO) |
| Temperature | Typically Room Temperature | Room Temperature or Elevated |
| Reaction Time | Very Fast (minutes) | Slower (hours to days) |
| Molecular Weight | Generally High | Controllable, can be high |
| Work-up | Physical removal, washing | Precipitation, filtration, washing |
Characterization of Polythiourea
Confirming the successful synthesis and determining the properties of the polymer are critical steps. The following is a workflow for the characterization of the synthesized polythiourea.
Caption: Experimental workflow for polymer characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymer and confirm the reaction's completion.
Protocol:
-
Acquire a small amount of the dry polymer powder.
-
Record the spectrum using an ATR-FTIR spectrometer or by preparing a KBr pellet.
-
Scan in the range of 4000-400 cm⁻¹.
Expected Results:
-
Disappearance of the Isothiocyanate Peak: The strong, sharp absorption band characteristic of the -N=C=S group at ~2100 cm⁻¹ should be absent or significantly diminished in the final product.
-
Appearance of Thiourea Peaks:
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹.
-
C=S Stretching (Thioamide I band): A strong band typically found around 1500-1600 cm⁻¹.
-
C-N Stretching (Thioamide II band): Bands in the 1300-1400 cm⁻¹ region.
-
N-H Bending: A band around 1550 cm⁻¹.
-
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Observation |
| Isothiocyanate (-N=C=S) | ~2100 | Disappearance |
| Amine N-H (stretch) | 3200 - 3400 | Appearance (Broad) |
| Alkane C-H (stretch) | 2850 - 2950 | Present |
| Thiourea C=S (stretch) | 1500 - 1600 | Appearance |
| Thiourea C-N (stretch) | 1300 - 1400 | Appearance |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[13][14]
Protocol:
-
Place 5-10 mg of the dry polymer in a TGA crucible (e.g., alumina).
-
Heat the sample from room temperature to ~600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
Expected Results: Poly(hexamethylene thiourea) is expected to be thermally stable up to approximately 250-300°C, after which a major weight loss event corresponding to the decomposition of the polymer backbone will occur.[15] The analysis of evolved gases by coupling TGA with FTIR or Mass Spectrometry can provide deeper insights into the degradation mechanism.[14][16][17]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm).
Protocol:
-
Seal 5-10 mg of the dry polymer in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from 25°C to 250°C at 10°C/min.
-
Cool from 250°C to 25°C at 10°C/min.
-
Reheat from 25°C to 250°C at 10°C/min.
-
-
The second heating scan is typically used to report the Tg and Tm, as it provides data on a sample with a consistent thermal history.
Expected Results: As a semi-crystalline polymer, poly(hexamethylene thiourea) will exhibit both a glass transition (a step change in the heat flow) and a melting transition (an endothermic peak). The Tg for similar aliphatic polythioureas is often observed in the range of 50-100°C, with a melting point above 200°C.[15]
Applications in Drug Development and Research
The unique chemical nature of polythioureas makes them attractive for several advanced applications.
-
Drug Delivery Systems: Polymers are fundamental to creating systems for the controlled release of therapeutics.[5][6] The polythiourea backbone can be functionalized to create nanoparticles, microcapsules, or hydrogels for drug encapsulation.[10][18][19] The release of the drug can be controlled by diffusion, swelling, or degradation of the polymer matrix.[6][7]
-
Biomaterials and Implants: The biocompatibility of certain polyureas and their derivatives has led to their use in biomedical applications.[18] Polythioureas can be explored for similar uses, such as coatings for medical devices or as scaffolds for tissue engineering, leveraging their strong mechanical properties and potential for functionalization.
-
Chelating Agents: The sulfur and nitrogen atoms in the thiourea linkage are effective ligands for heavy metal ions. This property makes these polymers excellent candidates for use as adsorbents for environmental remediation (e.g., removal of mercury or cadmium from water) or as chelating agents in biomedical contexts.[1][11]
Safety and Handling
1,6-Diisothiocyanatohexane:
-
Hazards: Harmful if absorbed through the skin. Causes severe eye, skin, and respiratory tract irritation. May cause allergic skin and respiratory reactions.[20] It is a lachrymator.
-
Handling: Must be handled in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with moisture, as it can react with the isothiocyanate groups.[20]
1,6-Diaminohexane:
-
Hazards: Corrosive. Causes skin burns and eye damage. Harmful if swallowed or in contact with skin.[21]
-
Handling: Handle in a fume hood. Wear appropriate PPE. Avoid creating dust. Store in a tightly closed container in a dry place.[21]
Solvents (DCM, DMF):
-
Hazards: Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin. Both are volatile and should be handled with care in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
References
-
Dai, S., et al. (2023). Polythiourea Superionic Conductors for Solid-State Batteries. ACS Publications. Available at: [Link]
-
Zhang, L., et al. (2017). Synthesis of polyurea from 1,6-hexanediamine with CO2 through a two-step polymerization. ResearchGate. Available at: [Link]
-
Trovati, G., et al. (2010). Characterization of polyurethane resins by FTIR, TGA, and XRD. ResearchGate. Available at: [Link]
-
Costa, A., et al. (2021). Design of polyurea networks containing anticancer and anti-inflammatory drugs for dual drug delivery purposes. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2019). Catalyst-Free Construction of Versatile and Functional CS2-Based Polythioureas: Characteristics from Self-Healing to Heavy Metal Absorption. ACS Publications. Available at: [Link]
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P.C. Hiemenz & T.P. Lodge. (n.d.). Interfacial Polymerization. Source not specified. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Diisocyanatohexane, 99+% (GC). Available at: [Link]
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ResearchGate. (n.d.). Polythiourea Synthesis Route and Chemical Structure. Available at: [Link]
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Impact Solutions. (2017). Polymer characterisation technique : TGA – FTIR. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of polythioureas P1–3 with 1,5-diaminopentane 4 (green) and herein synthesized ITCs 3c, 3d and 3h (black). Available at: [Link]
-
Al-Mokaram, A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2020). 1.6: Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. Available at: [Link]
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Malebari, A., et al. (2023). Mechanosynthesis of Polyureas and Studies of Their Responses to Anions. National Institutes of Health. Available at: [Link]
-
Kamaly, N., et al. (2016). Polymers for Drug Delivery Systems. National Institutes of Health. Available at: [Link]
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Grel, P., et al. (2013). Synthesis of biosourced polyether-amides from 1,4-3,6-dianhydrohexitols. Comptes Rendus Chimie. Available at: [Link]
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ResearchGate. (n.d.). Interfacial Polymerization. Available at: [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Hexane-1,6-diol. Available at: [Link]
-
Li, H., et al. (2019). Preparation of Poly (Allylthiourea-Co-Acrylic Acid) Derived Carbon Materials and Their Applications in Wastewater Treatment. MDPI. Available at: [Link]
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S., S. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY. Source not specified. Available at: [Link]
-
Wilkie, C. A. (1999). TGA/FTIR: An Extremely Useful Technique for Studying Polymer Degradation. e-Publications@Marquette. Available at: [Link]
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Wikipedia. (n.d.). Solution polymerization. Available at: [Link]
-
YouTube. (2020). Interfacial Polymerization; Making Nylon 6,10. Available at: [Link]
-
Li, Y., et al. (2025). Multicomponent polymerization of sulfur, chloroform and diamine toward polythiourea. Source not specified. Available at: [Link]
-
Mako, Z., et al. (n.d.). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. National Institutes of Health. Available at: [Link]
-
Wang, Z., et al. (2021). Interfacial Polymerization at the Alkane/Ionic Liquid Interface. National Institutes of Health. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,6-diaminohexane. Available at: [Link]
-
Patri, A., et al. (2023). Comprehensive analysis of common polymers using hyphenated TGA-FTIR-GC/MS and Raman spectroscopy towards a database for micro- and nanoplastics identification, characterization, and quantitation. PubMed. Available at: [Link]
-
Zilberman, M., et al. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available at: [Link]
-
YouTube. (2020). CHEM 2100L Experiment 7 - Polymer Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Summary of FTIR, 1 H NMR, TGA, DSC and GPC analysis of the biopolymer extracted from Bacillus megaterium strain JHA. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,6-Dihydroxy-2,5-dioxyhexane. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Self-healing and mechanically robust poly(thiourea-disulfide) elastomers based on three types of synergistic dynamic bonding. Available at: [Link]
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Application Notes and Protocols for Studying Protein-Protein Interactions Using 1,6-Diisothiocyanatohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Interactions with a Covalent Ruler
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool to capture these interactions, providing distance constraints that help to elucidate the architecture of protein complexes.[1][2]
This guide focuses on the application of 1,6-diisothiocyanatohexane (HDC) , a homobifunctional crosslinking agent, for the study of PPIs. HDC possesses two isothiocyanate (-N=C=S) groups at either end of a six-carbon spacer, which can covalently react with primary amines (e.g., the ε-amino group of lysine residues and N-termini) and, to a lesser extent, thiol groups (e.g., the sulfhydryl group of cysteine residues) on proteins.[3] This forms stable thiourea or dithiocarbamate linkages, effectively creating a covalent bridge between interacting proteins or within a single protein.
The fixed length of the HDC spacer arm acts as a "molecular ruler," providing distance constraints between the linked amino acid residues. This information is invaluable for mapping interaction interfaces, characterizing the topology of protein complexes, and detecting conformational changes.
Principle of 1,6-Diisothiocyanatohexane Crosslinking
The isothiocyanate functional groups of HDC are electrophilic and readily react with nucleophilic groups on proteins. The primary targets are the ε-amino groups of lysine residues and the α-amino groups at the N-terminus of polypeptide chains. The reaction proceeds via a nucleophilic addition mechanism, forming a stable thiourea bond. While reactions with the thiol groups of cysteine residues to form dithiocarbamates can also occur, the reaction with amines is generally more favorable under physiological and slightly alkaline conditions.[3]
The reaction is pH-dependent, with higher pH favoring the deprotonated, more nucleophilic form of the primary amines, thus increasing the reaction rate.[4] Therefore, the crosslinking reaction is typically carried out at a pH between 7.5 and 9.0.
Figure 1: Schematic of protein-protein crosslinking using 1,6-diisothiocyanatohexane (HDC).
Advantages and Considerations for Using 1,6-Diisothiocyanatohexane
The choice of crosslinker is critical for a successful XL-MS experiment. HDC offers a unique set of properties that make it suitable for specific applications.
| Feature | Advantage | Disadvantage/Consideration |
| Homobifunctional | Simple one-step reaction for linking similar functional groups. | Can lead to a complex mixture of inter- and intra-molecular crosslinks, as well as protein polymerization. |
| Amine-Reactive | Targets abundant lysine residues, increasing the likelihood of capturing interactions. | Can modify functionally important lysine residues, potentially altering protein structure or function. |
| Non-Cleavable | Provides a stable, permanent link, which can be advantageous for certain downstream applications and simplifies data analysis by avoiding the complexity of cleavable crosslinkers. | Identification of crosslinked peptides by mass spectrometry can be more challenging compared to cleavable crosslinkers.[5][6] |
| Hydrophobic Spacer | The hexane spacer arm can be useful for probing interactions in hydrophobic environments, such as within transmembrane domains or hydrophobic pockets of proteins. | Can lead to decreased solubility of crosslinked proteins and peptides, potentially causing issues during sample preparation and mass spectrometry analysis.[7] |
| Fixed Spacer Arm Length | Provides a defined distance constraint of approximately 11.4 Å (angstroms) between the Cα atoms of the crosslinked residues, aiding in structural modeling. | May not be suitable for capturing interactions that occur over longer or shorter distances. |
Experimental Protocol: In-Vitro Crosslinking of a Protein Complex
This protocol provides a general framework for the in-vitro crosslinking of a purified protein complex using HDC. Optimization of parameters such as protein concentration, HDC concentration, and incubation time is crucial for each specific system.
Materials and Reagents
-
Purified protein complex of interest
-
1,6-Diisothiocyanatohexane (HDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Crosslinking Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 8.0 (Amine-free buffers are essential)
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
SDS-PAGE reagents and equipment
-
Mass spectrometry-grade reagents (e.g., urea, DTT, iodoacetamide, trypsin)
Safety Precaution: 1,6-Diisothiocyanatohexane is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.[8] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Step-by-Step Protocol
-
Protein Preparation:
-
Ensure the protein complex is in a suitable amine-free buffer (e.g., HEPES, phosphate). Dialyze or buffer exchange the sample if necessary to remove any primary amine-containing substances like Tris.
-
The concentration of the protein complex should be optimized. Higher concentrations favor intermolecular crosslinking, while lower concentrations can favor intramolecular crosslinking.[9] A starting concentration range of 0.1-1 mg/mL is recommended.
-
-
HDC Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of HDC in anhydrous DMSO. A typical stock concentration is 10-50 mM. HDC is moisture-sensitive, so use of anhydrous DMSO is critical to prevent hydrolysis.
-
-
Crosslinking Reaction:
-
Add the HDC stock solution to the protein sample to achieve the desired final concentration. The optimal molar ratio of HDC to protein needs to be determined empirically. A good starting point is a 20- to 50-fold molar excess of HDC over the protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time may need to be optimized.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess HDC.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis of Crosslinking Products by SDS-PAGE:
-
Take an aliquot of the quenched reaction and mix it with SDS-PAGE loading buffer.
-
Run the sample on an SDS-PAGE gel to visualize the crosslinking products. Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to the crosslinked protein complex.
-
Figure 2: Experimental workflow for protein crosslinking with HDC and subsequent analysis.
Sample Preparation for Mass Spectrometry Analysis
Following successful crosslinking, the sample needs to be prepared for mass spectrometry analysis to identify the crosslinked peptides.
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add a protease, such as trypsin, at a 1:50 to 1:100 (protease:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents that can interfere with mass spectrometry analysis.[10]
-
Mass Spectrometry and Data Analysis
The analysis of non-cleavable crosslinked peptides presents unique challenges.[11] Specialized software is required to identify the peptide pairs from the complex MS/MS spectra.
-
LC-MS/MS Analysis: The desalted peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database using specialized crosslinking software (e.g., pLink, xQuest, MetaMorpheus) to identify the crosslinked peptide pairs.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | Inactive HDC due to hydrolysis. | Prepare fresh HDC stock solution in anhydrous DMSO immediately before use. |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the crosslinking buffer is between 7.5 and 9.0. | |
| Insufficient HDC concentration. | Increase the molar excess of HDC to protein. | |
| Excessive protein polymerization/aggregation | Protein concentration is too high. | Decrease the protein concentration. |
| HDC concentration is too high. | Decrease the molar excess of HDC. | |
| Poor recovery of crosslinked peptides | Hydrophobicity of the crosslinker and crosslinked peptides leading to sample loss. | Use detergents compatible with mass spectrometry during sample preparation. Optimize desalting and cleanup steps.[7] |
| Difficulty in identifying crosslinked peptides | The complexity of MS/MS spectra from non-cleavable crosslinkers. | Use specialized data analysis software for non-cleavable crosslinkers.[5] Consider using a cleavable crosslinker if identification proves too challenging. |
Conclusion
1,6-diisothiocyanatohexane is a valuable tool for researchers studying protein-protein interactions. Its simple chemistry, defined spacer arm, and ability to react with abundant lysine residues make it an effective crosslinker for capturing the spatial arrangement of protein complexes. While the non-cleavable and hydrophobic nature of HDC presents some challenges for mass spectrometry analysis, these can be overcome with careful optimization of the experimental protocol and the use of specialized data analysis software. By providing crucial distance constraints, HDC, in conjunction with mass spectrometry, can offer significant insights into the structure and function of protein assemblies, ultimately advancing our understanding of cellular biology and aiding in the development of new therapeutic strategies.
References
- Kao, A., Chiu, C., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Tureček, F. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Journal of the American Society for Mass Spectrometry, 22(5), 831-847.
- Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). Crosslinking and mass spectrometry: an integrated technology to understand the structure and function of molecular machines. Accounts of chemical research, 47(12), 3588-3599.
- Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 25(4), 663-682.
-
G-Biosciences. (n.d.). Protein Cross-Linking Handbook. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Diisothiocyanatohexane. Retrieved from [Link]
- Mäzinger, M., & Mechtler, K. (2021). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 65(1), 107-120.
- Nakamura, Y., Kumagai, Y., & Abiko, Y. (2009). Covalent modification of lysine residues by allyl isothiocyanate in physiological conditions: plausible transformation of isothiocyanate from thiol to amine. Bioscience, biotechnology, and biochemistry, 73(10), 2249-2254.
- Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530-540.
- Singh, P., Panchaud, A., Goodlett, D. R., & Marcotte, E. M. (2010). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Journal of proteome research, 9(1), 470-477.
- Chavez, J. D., & Bruce, J. E. (2019). Identification of crosslinked peptides using isotopomeric crosslinkers. Methods in molecular biology (Clifton, N.J.), 1871, 239-254.
- Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2012). A new mass spectrometry-cleavable cross-linker for protein structure analysis. Chemistry & biology, 19(9), 1202-1211.
- Liu, F., Rijkels, D., & Heck, A. J. (2015). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. Journal of the American Society for Mass Spectrometry, 26(11), 1831-1845.
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
Spectroswiss. (n.d.). How to cross-link proteins. Retrieved from [Link]
- Carver, J. A., & Loo, J. A. (1993). Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry. Analytical biochemistry, 213(1), 1-13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of crosslinked peptides using isotopomeric crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 1,6-Diisothiocyanatohexane Crosslinking Reactions: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the crosslinking reaction time of 1,6-diisothiocyanatohexane (HDITC). Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments, ensuring you can achieve reliable and reproducible results.
Understanding the Core Reaction: The Chemistry of HDITC Crosslinking
1,6-Diisothiocyanatohexane is a homobifunctional crosslinker, meaning it has two identical reactive groups—isothiocyanates—at either end of a six-carbon spacer arm. These isothiocyanate groups readily react with primary amine groups, such as those found on the side chains of lysine residues in proteins or on amine-functionalized molecules, to form stable thiourea linkages. This reaction is a nucleophilic addition of the amine to the carbon of the isothiocyanate.
Caption: Reaction of 1,6-Diisothiocyanatohexane with primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during your crosslinking experiments with 1,6-diisothiocyanatohexane.
Q1: Why is my crosslinking reaction inefficient or showing a low yield?
Several factors can contribute to poor crosslinking efficiency. Let's break down the most common culprits:
-
Suboptimal pH: The reaction between an isothiocyanate and a primary amine is highly dependent on the nucleophilicity of the amine, which is governed by the pH of the reaction buffer. For the amine to be an effective nucleophile, it must be in its deprotonated state (-NH2). If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive.
-
Solution: The optimal pH for isothiocyanate reactions with amines is typically between 7.4 and 9.0, with some literature suggesting up to 11.0 for lysine labeling.[1] It is recommended to perform a pH screening experiment within this range to find the optimal condition for your specific system.
-
-
Incorrect Buffer Composition: The components of your buffer can directly interfere with the crosslinking reaction.
-
Solution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for reaction with the HDITC, thereby reducing your crosslinking efficiency.[2] Instead, use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.
-
-
Inadequate Incubation Time or Temperature: The reaction kinetics may be too slow under your current conditions.
-
Solution: While many crosslinking reactions are performed at room temperature for 30 minutes to 2 hours, you may need to extend the incubation time.[2] Alternatively, increasing the temperature can accelerate the reaction rate.[3][4] However, be cautious with temperature-sensitive proteins, as excessive heat can lead to denaturation. It is advisable to perform a time-course experiment to determine the optimal reaction time.
-
-
Suboptimal Reactant Concentrations: The molar ratio of HDITC to your target molecule is critical.
-
Solution: If the concentration of HDITC is too low, the crosslinking will be incomplete. Conversely, an excessively high concentration can lead to unwanted side reactions or protein precipitation. It is recommended to perform a titration experiment to determine the optimal molar excess of HDITC.
-
Q2: I'm observing precipitation or aggregation of my protein during the reaction. What's happening?
Protein aggregation during crosslinking is a common issue and can be caused by several factors:
-
Excessive Crosslinking: Too much HDITC or too long of a reaction time can lead to the formation of large, insoluble protein complexes.
-
Solution: Reduce the molar excess of HDITC and/or decrease the reaction time. A systematic optimization of these parameters is crucial.
-
-
Solvent Incompatibility: The addition of HDITC, especially if dissolved in an organic solvent like DMSO or DMF, can decrease the solubility of your protein.
-
Solution: Minimize the volume of organic solvent added to your reaction mixture. If possible, dissolve the HDITC at a higher concentration in the solvent to reduce the final volume added. Some studies have shown that solvents like DMSO can sometimes negatively impact crosslinking interactions.[5]
-
-
Incorrect pH: The pH of the buffer can affect the overall charge and solubility of your protein.
-
Solution: Ensure the reaction buffer pH is one at which your protein is known to be soluble and stable.
-
Q3: How can I be sure that my HDITC is active?
The isothiocyanate groups of HDITC are susceptible to hydrolysis, which will render the crosslinker inactive.
-
Proper Storage and Handling: HDITC should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. The hydrolysis of isocyanates, a related functional group, is known to be slow in the absence of catalysts.[6] When preparing a stock solution, use a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Freshly Prepared Solutions: It is always best to prepare the HDITC stock solution immediately before use.
Experimental Protocols
Baseline Protocol for HDITC Crosslinking
This protocol provides a starting point for your experiments. The optimal conditions will need to be determined empirically for your specific application.
-
Prepare Your Sample: Dissolve your amine-containing molecule (e.g., protein) in a suitable non-amine-containing buffer (e.g., PBS, pH 7.4-8.5) to a known concentration.
-
Prepare HDITC Stock Solution: Immediately before use, dissolve HDITC in anhydrous DMSO or DMF to a concentration that is 10-50 times higher than the final desired reaction concentration.
-
Initiate the Reaction: Add the HDITC stock solution to your sample solution to achieve the desired molar excess of the crosslinker. Gently mix the reaction.
-
Incubate: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours with gentle mixing.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[7] Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked products using appropriate techniques, such as SDS-PAGE for proteins or HPLC/mass spectrometry for smaller molecules.[8][9]
Protocol for Optimizing Reaction Time
Caption: Workflow for optimizing HDITC crosslinking reaction time.
-
Set Up the Reaction: Prepare a master mix of your sample and HDITC in the chosen reaction buffer as described in the baseline protocol.
-
Incubate and Sample: Incubate the reaction at your desired temperature (e.g., room temperature). At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench: Immediately add a quenching buffer (e.g., Tris-HCl) to each aliquot to stop the reaction.
-
Analyze: Analyze all the quenched aliquots using your chosen analytical method.
-
Determine Optimum Time: Identify the time point that provides the desired level of crosslinking without significant product degradation or aggregation.
Summary of Key Reaction Parameters
| Parameter | General Recommendation | Rationale |
| pH | 7.4 - 9.0 | Ensures the primary amine is deprotonated and nucleophilic.[1] |
| Temperature | Room Temperature (20-25°C) | A good starting point that balances reaction rate with biomolecule stability. Can be increased to accelerate the reaction.[4] |
| Reaction Time | 30 minutes - 2 hours | Should be optimized empirically for each specific system. |
| Buffer Type | PBS, HEPES, Bicarbonate/Carbonate | Avoids competition from primary amine-containing buffers like Tris or glycine.[2] |
| Solvent for HDITC | Anhydrous DMSO or DMF | Ensures HDITC is fully dissolved and minimizes hydrolysis.[5] |
| Quenching Agent | Tris-HCl or Glycine | Provides an excess of primary amines to react with any remaining HDITC.[7] |
References
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (n.d.). National Institutes of Health. [Link]
-
Polymeric Nanohybrids Fabricated with Photoluminescent Gold Nanoclusters for Biomedical Applications. (2024). ACS Applied Polymer Materials. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]
-
Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. (2021). ResearchGate. [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). [Link]
-
Kinetics of condensation of aryl isothiocyanates with aryl amines. (n.d.). ResearchGate. [Link]
-
Amine Synthesis Reactions. (2018). YouTube. [Link]
-
Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane. (n.d.). [Link]
-
Characterization of the covalent binding of allyl isothiocyanate to β -lactoglobulin by fluorescence quenching, equilibrium measurement, and mass spectrometry. (n.d.). ResearchGate. [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (n.d.). [Link]
-
Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (2004). ResearchGate. [Link]
-
Effect of solvent polarity on the Ultrasound Assisted extraction and antioxidant activity of phenolic compounds from habanero pepper leaves (Capsicum chinense) and its identification by UPLC-PDA-ESI-MS/MS. (n.d.). National Institutes of Health. [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]
-
(PDF) Hydrolysis of β-1,3/1,6-glucan by glycoside hydrolase family 16 endo-1,3(4)-β-glucanase from the basidiomycete Phanerochaete chrysosporium. (n.d.). ResearchGate. [Link]
-
DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. (n.d.). Illinois Wesleyan University. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). National Institutes of Health. [Link]
-
Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). (2022). PubMed. [Link]
-
The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of thiourea. (n.d.). Biblioteka Nauki. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). ResearchGate. [Link]
-
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. (2021). MDPI. [Link]
-
Direct Deamination of Primary Amines via Isodiazene Intermediates. (2021). National Institutes of Health. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). National Institutes of Health. [Link]
-
Hydrolysis of beta-1,3/1,6-glucan by glycoside hydrolase family 16 endo-1,3(4)-beta-glucanase from the basidiomycete Phanerochaete chrysosporium. (n.d.). PubMed. [Link]
-
Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. (2018). YouTube. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021). MDPI. [Link]
-
Fluorescent Nanoporous Gene Drugs with Fenton-like Catalysis Vector Research. (n.d.). MDPI. [Link]
-
Physical properties of some common organic solvents. (n.d.). ResearchGate. [Link]
-
Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology. [Link]
-
Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. (n.d.). ResearchGate. [Link]
-
Hole Transport Enhancing Effects of Polar Solvents on Poly(3,4-ethylenedioxythiophene):Poly(styrene sulfonic acid) for Organic Solar Cells. (2012). Sci-Hub. [Link]
-
Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. (n.d.). National Institutes of Health. [Link]
-
"On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. (2022). Organic Chemistry Portal. [Link]
-
Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). University of Regina. [Link]
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 5. researchgate.net [researchgate.net]
- 6. Bicarbonate-catalyzed hydrolysis of hexamethylene diisocyanate to 1,6-diaminohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purifying 1,6-Diisothiocyanatohexane-Modified Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-diisothiocyanatohexane (DITH)-modified peptides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and extensive field experience. Our goal is to empower you to overcome the unique challenges associated with the purification of these cross-linked and modified peptides, ensuring the integrity and success of your research.
Introduction to the Challenge
1,6-Diisothiocyanatohexane is a homobifunctional cross-linking agent that reacts primarily with primary amines, such as the N-terminus of a peptide and the ε-amino group of lysine residues, to form stable thiourea linkages.[1][2] This modification is instrumental in various applications, including the stabilization of peptide secondary structures, the creation of peptide-based biomaterials, and the development of novel drug delivery systems.[3]
However, the introduction of this flexible, hydrophobic cross-linker presents significant purification challenges. Researchers often encounter difficulties in achieving high purity due to the formation of a heterogeneous mixture of products, including unreacted peptides, mono-adducts, intramolecularly cross-linked peptides, and various forms of intermolecularly cross-linked oligomers. The inherent chemical properties of the isothiocyanate group and the resulting thiourea bond also contribute to potential side reactions and purification complexities. This guide is designed to systematically address these issues.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered during the purification of DITH-modified peptides.
Q1: My reaction mixture shows a complex profile on HPLC with multiple peaks. How can I distinguish between the desired product and byproducts?
Answer: A complex chromatogram is a common observation due to the statistical nature of the cross-linking reaction. The primary species you will encounter are:
-
Unreacted Peptide: The starting material.
-
Mono-adducted Peptide: One end of the DITH molecule has reacted with a peptide.
-
Intramolecularly Cross-linked Peptide: Both ends of a single DITH molecule have reacted with two different amine groups on the same peptide molecule.
-
Intermolecularly Cross-linked Dimer: Two peptide molecules are linked by one DITH molecule.
-
Higher-Order Oligomers: Three or more peptide molecules are cross-linked.
Troubleshooting Strategy:
-
Mass Spectrometry (MS) is Your Primary Identification Tool: The most effective way to identify each peak is to couple your HPLC system to a mass spectrometer (HPLC-MS). The expected mass for each species can be calculated, allowing for confident peak assignment.[4][5]
-
Expected Mass Shifts:
-
Mono-adducted Peptide: Mass of Peptide + Mass of DITH (168.25 Da)
-
Intramolecularly Cross-linked Peptide: Mass of Peptide + Mass of DITH (168.25 Da)
-
Intermolecularly Cross-linked Dimer: (2 * Mass of Peptide) + Mass of DITH (168.25 Da)
-
-
Tandem MS (MS/MS) for Structural Confirmation: For unambiguous identification, especially between intramolecularly cross-linked species and mono-adducts of a peptide with a disulfide bond that has been reduced and capped, fragmentation analysis (MS/MS) is invaluable. The fragmentation pattern will reveal the peptide sequence and the location of the modification.[6]
Q2: I am observing very low yields of my desired intramolecularly cross-linked peptide. What are the likely causes and how can I improve the yield?
Answer: Low yields of the desired intramolecularly cross-linked product are often due to competing intermolecular reactions, incomplete reactions, or suboptimal reaction conditions.
Causality and Optimization:
-
Concentration is Key: The ratio of intra- to intermolecular cross-linking is highly dependent on the peptide concentration.
-
High Concentrations favor intermolecular reactions, leading to dimers and higher-order oligomers.
-
Low Concentrations (in the micromolar to low millimolar range) favor intramolecular reactions.
-
Recommendation: Perform a dilution series experiment to determine the optimal peptide concentration for your specific system.
-
-
Reaction Stoichiometry: The molar ratio of DITH to peptide is critical.
-
High DITH excess can lead to a higher proportion of mono-adducted species where both isothiocyanate groups have not reacted, and can also increase the likelihood of multiple modifications on a single peptide if it has several amine groups.
-
Recommendation: Start with a 1:1 to 1.5:1 molar ratio of DITH to peptide and optimize from there.
-
-
pH Control: The reaction of isothiocyanates with primary amines is pH-dependent. The amine group needs to be in its unprotonated, nucleophilic state.
-
Optimal pH: A pH range of 8.0 to 9.5 is generally recommended for this reaction.[2]
-
Caution: Peptides can have poor solubility or stability at alkaline pH. It is crucial to assess the stability of your specific peptide under these conditions.
-
-
Reaction Time and Temperature: Isothiocyanate reactions can be slow at room temperature.
-
Recommendation: Increasing the temperature to 37°C can significantly increase the reaction rate and yield.[1] Monitor the reaction over time (e.g., 2, 4, 8, 24 hours) by HPLC-MS to determine the optimal reaction time.
-
Q3: My purified peptide appears pure by HPLC, but I see unexpected masses in my MS analysis, such as +18 Da or +34 Da adducts. What could be the cause?
Answer: These mass additions are often due to side reactions of the highly reactive isothiocyanate group, particularly with water or other nucleophiles present in the reaction or purification buffers.
Common Side Reactions:
-
Hydrolysis of Isothiocyanate: The isothiocyanate group can be hydrolyzed by water to form a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. If one of the isothiocyanate groups on a mono-adducted peptide is hydrolyzed, you will observe a mass increase of +18 Da (addition of H₂O) followed by a loss of 44 Da (CO₂), resulting in a net change that can be complex to interpret without careful analysis.
-
Reaction with Thiols: If your peptide contains cysteine residues with free thiols, the isothiocyanate group can react to form a dithiocarbamate linkage.[1] This product is less stable than the thiourea linkage with amines.
Troubleshooting and Prevention:
-
Control of Reaction pH: Maintaining the optimal pH (8.0-9.5) for the amine reaction can help to minimize hydrolysis.
-
Buffer Choice: Use non-nucleophilic buffers such as sodium bicarbonate or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris).
-
Quenching the Reaction: After the desired reaction time, quench any unreacted isothiocyanate groups by adding a small molecule with a primary amine, such as glycine or ethanolamine. This will prevent further reactions during purification and storage.
Q4: I'm having difficulty separating the different modified forms of my peptide using reverse-phase HPLC. The peaks are broad and poorly resolved. What can I do to improve the separation?
Answer: Poor resolution in reverse-phase HPLC (RP-HPLC) is a common issue when dealing with the complex mixture of DITH-modified peptides, which can have very similar hydrophobicities.[7][8]
Strategies for Improved RP-HPLC Separation:
-
Optimize the Gradient:
-
Shallow Gradient: Employ a very shallow gradient of your organic solvent (typically acetonitrile). A gradient of 0.1-0.5% change in organic solvent per minute can significantly improve the resolution of closely eluting species.
-
Isocratic Holds: Incorporate isocratic holds at certain points in the gradient to further enhance separation of critical pairs.
-
-
Choice of Ion-Pairing Agent:
-
Trifluoroacetic Acid (TFA): TFA is a common ion-pairing agent that can provide good peak shape. However, it can sometimes suppress ionization in mass spectrometry.
-
Formic Acid (FA): FA is more MS-friendly but may result in broader peaks for some peptides.
-
Recommendation: Start with 0.1% TFA in both your aqueous and organic mobile phases. If MS sensitivity is an issue, try 0.1% FA.
-
-
Column Chemistry and Temperature:
-
Column Choice: A C18 column is a good starting point. For very similar species, a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) may provide different selectivity.
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.[9]
-
-
Alternative Purification Techniques:
-
Ion-Exchange Chromatography (IEX): If the different modified forms of your peptide have different net charges, IEX can be a powerful orthogonal purification step before RP-HPLC.
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate higher-order oligomers from dimers and monomers.
-
Experimental Protocol: Optimized RP-HPLC for DITH-Modified Peptides
-
Column: C18, 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0-5 min: 5% B
-
5-65 min: 5-55% B (shallow gradient of 0.83%/min)
-
65-70 min: 55-95% B (wash step)
-
70-75 min: 95% B (hold)
-
75-80 min: 95-5% B (re-equilibration)
-
80-90 min: 5% B (hold)
-
-
Detection: UV at 214 nm and 280 nm, and in-line ESI-MS.
Q5: My purified DITH-modified peptide seems to degrade over time, even when stored frozen. What is causing this instability and how can I improve its shelf-life?
Answer: The stability of DITH-modified peptides can be compromised by the chemical nature of the thiourea linkage and the potential for residual unreacted isothiocyanate groups.
Mechanisms of Instability and Solutions:
-
Thiourea Linkage Instability: While generally stable, the thiourea bond can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain oxidizing or reducing agents.
-
Recommendation: Store the purified peptide in a slightly acidic buffer (pH 5-6) and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Residual Reactivity: If the purification process did not completely remove mono-adducted species with a remaining free isothiocyanate group, these can continue to react in solution, leading to the formation of new products over time.
-
Recommendation: Ensure high purity of the final product. If necessary, re-purify the peptide to remove any reactive impurities. As mentioned previously, quenching the initial reaction is a crucial step.
-
-
Oxidation: Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation.
-
Recommendation: Degas all buffers and store the purified peptide under an inert atmosphere (e.g., argon or nitrogen).
-
Visualizing the Process
Workflow for Troubleshooting DITH-Modified Peptide Purification
Caption: A troubleshooting workflow for the purification of DITH-modified peptides.
Reaction Scheme: DITH Modification of Peptides
Caption: Reaction of a peptide's primary amine with 1,6-diisothiocyanatohexane.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Peptide Concentration | Micromolar to low millimolar range for intramolecular cross-linking. | Favors intramolecular over intermolecular reactions. |
| DITH:Peptide Ratio | Start at 1:1 to 1.5:1 and optimize. | Minimizes mono-adducts and multiple modifications. |
| Reaction pH | 8.0 - 9.5 | Ensures the amine group is deprotonated and nucleophilic.[2] |
| Reaction Buffer | Non-nucleophilic (e.g., bicarbonate, HEPES). | Prevents side reactions with the buffer components. |
| Reaction Quenching | Add a primary amine (e.g., glycine) post-reaction. | Neutralizes reactive isothiocyanate groups, improving stability. |
| HPLC Gradient | Shallow (0.1-0.5% organic solvent change/min). | Enhances resolution of closely related modified species. |
| HPLC Temperature | 40-60°C | Improves peak shape and separation efficiency.[9] |
| Storage | pH 5-6, -80°C, under inert gas. | Maximizes long-term stability of the purified product. |
References
-
Brogdon, J. B., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2843–2852. Available at: [Link]
-
Ahangari, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1289. Available at: [Link]
-
Waglay, A., et al. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Molecules, 26(7), 1863. Available at: [Link]
-
Vyskočil, V., et al. (2018). Mass spectrometry of peptides and proteins. Comprehensive Analytical Chemistry, 81, 1-38. Available at: [Link]
-
Traoré, F., et al. (2013). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 36(15), 2501-2508. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Baslé, E., et al. (2010). Protein chemical modification on endogenous amino acids. Chemistry & Biology, 17(3), 213-227. Available at: [Link]
Sources
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- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. broadinstitute.org [broadinstitute.org]
- 6. youtube.com [youtube.com]
- 7. renyi.hu [renyi.hu]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of 1,6-Diisothiocyanatohexane (DICH) Crosslinked Products
Welcome to the technical support center for the mass spectrometry (MS) analysis of protein structures and interactions using 1,6-diisothiocyanatohexane (DICH) as a crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental workflow, from reaction optimization to data analysis. Here, we address common challenges and frequently asked questions to ensure your crosslinking-mass spectrometry (XL-MS) experiments are successful and yield high-confidence results.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the chemistry and application of DICH in XL-MS workflows.
Q1: What are the primary reactive targets of 1,6-diisothiocyanatohexane (DICH)?
A: 1,6-diisothiocyanatohexane is a homobifunctional crosslinker, meaning it has two identical reactive groups. The isothiocyanate (-N=C=S) groups primarily react with nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-termini of proteins.[1][2] The reaction forms a stable thiourea bond. While less common, reactions with other nucleophilic residues like cysteine can occur under specific pH conditions.[2]
Q2: What are the optimal reaction conditions for DICH crosslinking?
A: Optimal conditions are protein-dependent, but a good starting point is crucial.
-
Buffer Selection: Use an amine-free buffer to prevent the reagent from being quenched. Buffers such as HEPES, PBS (phosphate-buffered saline), or MES are excellent choices.[3] Avoid common biological buffers like Tris.
-
pH: The reaction between isothiocyanates and primary amines is most efficient at a slightly alkaline pH, typically between 7.5 and 9.0.[2][3][4]
-
Molar Excess: A 20- to 500-fold molar excess of DICH over the protein concentration is a typical starting range.[4] This should be optimized for each specific protein or complex to balance crosslinking efficiency with the risk of aggregation.
-
Reaction Time & Temperature: A common starting point is a 30-minute incubation at room temperature or 1-2 hours at 4°C.[4]
Q3: What are the different types of crosslinked products I can expect to see in my mass spectrometry data?
A: After enzymatic digestion of your crosslinked protein, you will have a complex peptide mixture. The key species to identify are:
-
Type 2 (Crosslinked peptides): Two peptides covalently linked by one DICH molecule. These can be inter-molecular (between two different proteins) or intra-molecular (within the same protein), providing crucial distance constraints for structural modeling.
-
Type 1 (Loop-linked peptides): A single peptide that is crosslinked at two different residues by one DICH molecule.
-
Type 0 (Monolinked or "dead-end" peptides): A peptide where only one end of the DICH molecule has reacted with a residue, and the other end has been hydrolyzed or remains unreacted.
-
Unmodified peptides: The vast majority of peptides in the digest will not have reacted with the crosslinker.
Q4: How does DICH compare to more common NHS-ester crosslinkers like DSS or BS3?
A: Both DICH and NHS-esters like DSS (disuccinimidyl suberate) are amine-reactive, but they differ in the linkage they form and their spacer arm characteristics.
-
Linkage: DICH forms a thiourea bond, whereas NHS-esters form an amide bond.
-
Spacer Arm: DICH has a 6-carbon aliphatic chain. The spacer arm length of DICH is approximately 8.3 Å, which is shorter than that of DSS (~11.4 Å). This shorter spacer provides more precise distance constraints but may result in fewer identified crosslinks.[5]
-
Stability: The isothiocyanate group is generally more stable in aqueous solutions than the NHS-ester group, which can be an advantage in certain experimental setups.
Troubleshooting Guide
This section addresses specific issues that may arise during your XL-MS experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Crosslinking Efficiency (Observed as a lack of higher molecular weight bands on an SDS-PAGE gel compared to the non-crosslinked control)
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine, ammonium salts). These compounds will compete with your protein for the crosslinker, effectively quenching the reaction. Switch to a compatible buffer like HEPES or PBS.[3] |
| Suboptimal pH | The reaction of isothiocyanates with amines is pH-dependent. If the pH is too low (<7.0), the primary amines on your protein will be protonated (-NH3+) and will not act as effective nucleophiles. Verify and adjust your buffer pH to the 7.5-9.0 range.[2][4] |
| Insufficient Crosslinker Concentration | The molar excess of DICH may be too low to achieve efficient crosslinking, especially if the target protein concentration is low. Perform a titration experiment, testing a range of DICH concentrations (e.g., 20x, 100x, 500x molar excess) and analyze the results by SDS-PAGE to find the optimal ratio.[3][4] |
| Protein Conformation | Reactive residues (lysines) may be buried within the protein's structure and inaccessible to the crosslinker. While this provides valuable topological information, if no crosslinks are observed, consider performing the reaction under mild denaturing conditions (if compatible with your experimental goals) to expose more sites. |
Problem 2: Extensive Protein Precipitation or Aggregation (Observed as visible precipitate after the reaction or as a large smear of high molecular weight material at the top of an SDS-PAGE gel)
| Potential Cause | Recommended Solution & Explanation |
| Excessive Crosslinker Concentration | Too much crosslinker can lead to extensive, uncontrolled polymerization, resulting in large, insoluble aggregates.[4] Reduce the molar excess of DICH and/or shorten the reaction time. Analyze the reaction products at different time points (e.g., 15, 30, 60 minutes) to find the optimal incubation period. |
| High Protein Concentration | Concentrated protein solutions are more prone to forming intermolecular crosslinks that can lead to aggregation. If your goal is to study intramolecular crosslinks or the structure of a stable complex, consider reducing the protein concentration for the reaction. |
| Sample Handling Post-Reaction | Aggregates can sometimes form during quenching or sample preparation for downstream analysis. Ensure the quenching reagent (e.g., Tris-HCl) is added swiftly and mixed well. After quenching, proceed promptly to denaturation and digestion steps. |
Problem 3: Difficulty Identifying Crosslinked Peptides in MS Data (Observed as low numbers of confident crosslink identifications from your search software)
| Potential Cause | Recommended Solution & Explanation |
| Low Abundance of Crosslinked Peptides | Crosslinked peptides are often present at much lower concentrations than their unmodified counterparts, leading to poor signal in the mass spectrometer.[6] Implement an enrichment strategy. Size Exclusion Chromatography (SEC) or Strong Cation Exchange (SCX) chromatography are effective methods to enrich for the larger, more highly charged crosslinked peptides.[6] |
| Complex MS/MS Spectra | The fragmentation spectrum of a crosslinked peptide is a composite of fragments from two different peptide backbones, making manual or automated identification challenging. Use a mass spectrometer with multiple fragmentation methods. Combining Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) with Electron Transfer Dissociation (ETD) can provide complementary fragmentation patterns and increase sequence coverage for confident identification.[7] |
| Incorrect Search Parameters | If the mass modifications for DICH are not correctly defined in your search software, no crosslinks will be identified. Use a search algorithm designed for crosslinking data (e.g., pLink, MetaMorpheus, xiSEARCH) and ensure the parameters in the "Data Analysis Parameters for DICH" table below are correctly entered.[8] |
| High False Discovery Rate (FDR) | The massive search space in XL-MS can lead to a high number of false-positive matches. Use specialized software that employs a target-decoy strategy to reliably estimate the FDR for your crosslink identifications.[9] Software like xiFDR is designed for this purpose. |
Experimental Protocols & Workflows
Protocol 1: General DICH Crosslinking of a Purified Protein Complex
-
Buffer Exchange: Ensure your purified protein complex (e.g., at 1 mg/mL) is in an amine-free buffer, such as 20 mM HEPES, 150 mM NaCl, pH 7.8.[3]
-
Prepare DICH Stock: Immediately before use, prepare a fresh stock solution of DICH (e.g., 50 mM) in a water-free organic solvent like DMSO. DICH is sensitive to moisture.
-
Initiate Reaction: Add the desired molar excess of DICH to the protein solution. For example, for a 20 µM protein solution and a 100-fold molar excess, you would add DICH to a final concentration of 2 mM.
-
Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding an amine-containing buffer to a final concentration that is in large excess of the initial DICH concentration. For example, add Tris-HCl (pH 7.8) to a final concentration of 50 mM and incubate for an additional 15 minutes.[3]
-
Verify Crosslinking: Analyze a small aliquot of the reaction mixture alongside a negative control (no DICH) on an SDS-PAGE gel. Successful crosslinking will show a depletion of the monomer band and the appearance of higher molecular weight bands corresponding to crosslinked species.
Protocol 2: Sample Preparation for Mass Spectrometry (In-Solution Digestion)
-
Denaturation & Reduction: To the quenched reaction mixture, add Urea to a final concentration of 8 M. Then, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteine residues.
-
Dilution & Digestion: Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification & Desalting: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Overall Experimental and Data Analysis Workflow
The entire process from purified protein to validated structural restraints is a multi-step workflow that requires careful execution and specialized analysis.
Caption: High-level workflow for a crosslinking-mass spectrometry experiment.
Data Analysis Parameters for DICH
Accurate identification of crosslinked peptides requires precise mass information for the crosslinker and its modifications. Use the following table to configure your XL-MS search software.
| Parameter | Chemical Formula | Monoisotopic Mass (Da) | Target Residues |
| DICH Crosslinker Mass | C8H12N2S2 | 200.04416 | K, Protein N-terminus |
| Monolink/Dead-End (Hydrolyzed) | C8H14N2O S2 | 218.05477 | K, Protein N-terminus |
| Tris Adduct (Quenched) | C12H23N3O3S2 | 321.11808 | K, Protein N-terminus |
Note: The exact mass of adducts may vary depending on the quenching agent used. The values above are calculated for Tris (C4H11NO3).
Specialized Software for XL-MS Data Analysis
Standard proteomics search engines are often not equipped to handle the complexity of XL-MS data. It is highly recommended to use specialized software packages:
-
xiSEARCH / xiFDR: A suite of tools for identifying crosslinked peptides and controlling the false discovery rate.[9]
-
pLink 2: A popular and robust search engine for identifying crosslinked peptides.
-
MetaMorpheus: A versatile, open-source platform that includes a crosslink search functionality and allows for the definition of custom crosslinkers.[8]
-
Xlink Analyzer / xiVIEW: Visualization tools that allow you to map your identified crosslinks onto 2D interaction maps or 3D protein structures, providing valuable structural context.[9][10][11]
By following these guidelines and troubleshooting steps, researchers can effectively leverage the power of 1,6-diisothiocyanatohexane crosslinking to uncover valuable insights into protein structure and interactions.
References
-
Luo, J., et al. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. [Link]
-
Max Perutz Labs. Sample preparation guidelines for MS-based cross-linking (XL-MS). [Link]
-
Kukacka, Z., et al. (2021). LinX: A Software Tool for Uncommon Cross-Linking Chemistry. Journal of Proteome Research. [Link]
-
ResearchGate. Can someone advise on how to solve DSP cross-linking problems?. [Link]
-
Xu, K. Y. (1989). Any of several lysines can react with 5'-isothiocyanatofluorescein to inactivate sodium and potassium ion activated adenosinetriphosphatase. Biochemistry. [Link]
-
Cytiva. (2017). Western blotting: Troubleshooting Guide for Protein Transfer problems. [Link]
-
Yu, C., et al. (2017). Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking. Scientific Reports. [Link]
-
Reddit. Need suggestions for crosslinking MS software. [Link]
-
Gáspári, Z., et al. (2012). Selective enrichment and identification of cross-linked peptides to study 3-D structures of protein complexes by mass spectrometry. Journal of Proteomics. [Link]
-
Padmakumar, R., & Banerjee, R. (2018). Exploring the mechanism of action of lysine 5,6-aminomutase using EPR and ENDOR spectroscopies. Methods in Enzymology. [Link]
-
LabRulez LCMS. An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. [Link]
-
PubChem. 1,6-Hexanedithiol. [Link]
-
ResearchGate. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. [Link]
-
Kosinski, J., et al. (2012). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of Structural Biology. [Link]
-
Kim, S., et al. (2019). Enhanced l-Lysine into 1,5-Diaminopentane Conversion via Statistical Optimization of Whole-Cell Decarboxylation System. Molecules. [Link]
-
Callow, P., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences. [Link]
-
Rappsilber Laboratory. Software. [Link]
-
Hu, R., et al. (2007). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. AAPS Journal. [Link]
-
ResearchGate. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. [Link]
-
LI-COR Biosciences. Troubleshooting Quantitative Western Blots Hints and Tips. [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
Sources
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- 4. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Protein Interactions with 1,6-Diisothiocyanatohexane and Mass Spectrometry
For researchers, structural biologists, and drug development professionals, understanding the architecture of protein complexes is paramount. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions and conformational changes by providing distance constraints between amino acid residues.[1] This guide provides an in-depth look at 1,6-diisothiocyanatohexane (DITH), a homobifunctional crosslinker, offering a detailed protocol for its application and a comparative analysis against other common crosslinking reagents.
The "Why": Choosing the Right Tool for the Job
Cross-linking covalently connects interacting amino acids, effectively "freezing" a transient interaction for subsequent analysis.[1] The choice of crosslinker is critical and depends on several factors, including the target functional groups, the desired spacer length, and the overall experimental goal.[2]
1,6-Diisothiocyanatohexane (DITH) is a homobifunctional crosslinker featuring two isothiocyanate (-N=C=S) groups at either end of a 6-carbon alkyl chain.
-
Reactivity: Isothiocyanates react specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a polypeptide chain, to form a stable thiourea bond.[3] This high specificity for abundant surface-exposed residues makes it a robust choice for capturing protein interactions.[4]
-
Spacer Arm: The hexamethylene spacer arm provides a defined spatial distance, making DITH suitable for capturing interactions where the reactive amine groups are within a certain proximity. This distance information is invaluable for the computational modeling of protein structures and complexes.[2][5]
The fundamental principle is that by identifying which specific lysine residues are linked by DITH, we can infer that these residues are spatially close in the native protein structure.
The "How": A Self-Validating Experimental Workflow
A successful XL-MS experiment relies on a meticulously planned and executed protocol. Each step is designed not only to achieve the desired outcome but also to provide checkpoints for validation.
Below is a diagram illustrating the chemical reaction between DITH and two lysine residues.
Caption: Chemical reaction of 1,6-diisothiocyanatohexane with lysine residues.
This protocol is designed for a purified protein complex but can be adapted for more complex samples like cell lysates.
-
Preparation of Reagents:
-
Protein Sample: Prepare the protein complex at a concentration of 1-5 mg/mL in an amine-free buffer, such as HEPES or PBS, at pH 7.5-8.5.
-
Causality: The slightly alkaline pH is crucial as it deprotonates the ε-amino group of lysine, enhancing its nucleophilicity and reactivity towards the isothiocyanate group.[6]
-
-
DITH Stock Solution: Immediately before use, dissolve DITH in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50 mM).
-
Causality: DITH is susceptible to hydrolysis in aqueous solutions. Preparing a fresh stock in an anhydrous solvent ensures maximum reactivity.
-
-
-
Crosslinking Reaction:
-
Add the DITH stock solution to the protein sample to achieve a final molar excess of DITH over the protein (typically ranging from 25:1 to 1000:1). The optimal ratio must be determined empirically for each system.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Causality: Incubation time and temperature are critical variables. Insufficient time may lead to low crosslinking efficiency, while excessive time can result in non-specific modifications or protein aggregation.
-
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or ammonium bicarbonate, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-20 minutes at room temperature.
-
Causality: The excess primary amine in the quenching buffer reacts with and neutralizes any unreacted DITH, preventing further, potentially non-specific, crosslinking during subsequent sample processing steps.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins using 6 M guanidine hydrochloride or 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Causality: This standard proteomics workflow unfolds the proteins, ensuring that proteolytic enzymes can access all potential cleavage sites, which is essential for achieving good sequence coverage.
-
-
Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins overnight with a protease, most commonly trypsin.
-
Causality: Trypsin cleaves C-terminal to lysine and arginine residues. Since DITH modifies lysines, this can sometimes hinder cleavage. Using a combination of proteases (e.g., Lys-C followed by trypsin) can improve the identification of crosslinked peptides.
-
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Crosslinked peptides are often present in low abundance compared to linear (unmodified) peptides. Enriching for the crosslinked species can significantly increase the number of identifications. Size-Exclusion Chromatography (SEC) is a common method.
-
Causality: Crosslinked peptides (one crosslinker joining two peptides) have a higher molecular weight than the majority of linear peptides from the digest. SEC separates molecules based on size, allowing for the collection of fractions enriched in these larger, crosslinked species.[7]
-
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Causality: High-resolution mass spectrometry is essential to accurately determine the mass of the precursor ions (the crosslinked peptides) and their fragment ions, which is critical for confident identification.
-
-
The Validation: Interpreting the Mass Spectrometry Data
The identification of crosslinked peptides is a complex bioinformatic challenge. It requires specialized software that can search MS/MS data against a database of all possible peptide pairs from the protein(s) of interest.
Caption: End-to-end workflow for cross-linking mass spectrometry.
-
Mass Shift Identification: The DITH crosslinker itself has a specific mass. When it links two peptides, the mass of the resulting complex will be the sum of the two peptides plus the mass of the DITH molecule. This precise mass shift is the first piece of evidence.
| DITH Modification | Monoisotopic Mass Addition (Da) | Description |
| Inter- or Intra-peptide Crosslink | 196.0499 | DITH molecule linking two amine groups. |
| Dead-end (Hydrolyzed) | 214.0605 | One end of DITH has reacted with an amine, the other with water. |
-
MS/MS Fragmentation: The mass spectrometer isolates the crosslinked peptide precursor ion and fragments it. The resulting MS/MS spectrum should contain fragment ions (typically b- and y-ions) from both constituent peptides. The search software must match these fragments to the sequences of the two proposed peptides to confirm the identity of the crosslink.
-
False Discovery Rate (FDR) Estimation: Given the vast search space, it's possible to get false-positive matches. A target-decoy database search strategy is essential for estimating the FDR and ensuring the statistical significance of the identified crosslinks. A 1-5% FDR is typically considered acceptable for publication.
The Comparison: DITH in the Context of Other Crosslinkers
DITH is a powerful tool, but it's not the only one. Its performance is best understood when compared to other classes of crosslinkers.
| Feature | 1,6-Diisothiocyanatohexane (DITH) | NHS-Esters (e.g., DSS, BS3) | Zero-Length (e.g., EDC) |
| Reactive Group | Isothiocyanate | N-hydroxysuccinimide ester | Carbodiimide |
| Target Residue(s) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus); Ser, Thr, Tyr as side reactions[8] | Carboxyls (Asp, Glu, C-terminus) and Primary Amines (Lys, N-terminus) |
| Spacer Arm Length | ~9.6 Å | Variable (e.g., DSS is 11.4 Å) | 0 Å (direct bond formation)[9][10][11] |
| Bond Formed | Thiourea | Amide | Amide |
| Key Advantage | High specificity; stable bond formation. | Highly reactive and efficient; widely used and well-characterized.[4] | Provides the most precise distance constraint (<3 Å)[12]; no added mass from a spacer.[9][13] |
| Key Disadvantage | Slower reaction kinetics compared to NHS-esters. | Susceptible to hydrolysis, requiring fresh solutions and careful buffer control.[4] | Lower reaction efficiency; can be difficult to identify crosslinks due to minimal mass change (loss of H₂O).[12] |
| Best For... | Applications requiring high specificity and stable linkages. | General protein interaction screening and structural studies. | High-resolution mapping where precise proximity is critical. |
While NHS-esters are highly efficient, their susceptibility to hydrolysis can be a significant drawback, reducing the yield of desired crosslinks.[4] Isothiocyanates, while reacting more slowly, are generally more stable in aqueous solutions (at neutral to slightly alkaline pH), potentially leading to a more controlled reaction with fewer side products. This can be particularly advantageous in complex biological samples.
Conclusion
The validation of protein crosslinking by mass spectrometry is a multi-faceted process that combines careful wet-lab execution with sophisticated data analysis. 1,6-Diisothiocyanatohexane offers a reliable and specific method for capturing interactions between amine-containing residues. Its defined spacer arm provides valuable distance information for structural modeling. By understanding the chemistry behind DITH, implementing a robust and self-validating protocol, and correctly interpreting the complex mass spectrometry data, researchers can confidently map the intricate networks of protein interactions that govern cellular function.
References
-
Gau, B. C., Chen, Y. C., & Lo, Y. H. (2014). Probing structures of large protein complexes using zero-length cross-linking. Mass Spectrometry (Tokyo, Japan), 3(Spec Iss), S0031. [Link]
-
Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2011). A differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking. Analytical chemistry, 83(10), 3621-3628. [Link]
-
Liu, X., Chen, Z., Zhang, Z., Chen, Z., & Li, L. (2022). Visible-Light-Controlled Residue-Selective Cross-Linking for Deciphering Protein Complexes and Dynamic Protein–Protein Interactions in Live Cells. bioRxiv. [Link]
-
Gau, B. (2014). In-depth analysis of zero-length crosslinking for structural mass spectrometry. UCLA. ProQuest ID: Gau_ucla_0031D_12502. Merritt ID: ark:/13030/m56d9t0c. Retrieved from [Link]
-
G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]
-
DePhillips, P., Lagerlund, I., Färenmark, J., & Lenhoff, A. M. (2004). Effect of spacer arm length on protein retention on a strong cation exchange adsorbent. Analytical chemistry, 76(19), 5816-5822. [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
Nandhini, S. U., & Selvam, M. M. (2017). Gas chromatography-mass spectrometry analysis of bioactive constituents from the marine streptomyces. Asian Journal of Pharmaceutical and Clinical Research, 10(4), 136-140. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1525-1536. [Link]
-
Leitner, A., Reischl, R., Walzthoeni, T., Herzog, F., Bohn, S., Förster, F., & Aebersold, R. (2012). Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography. Molecular & Cellular Proteomics, 11(3), M111.014126. [Link]
-
Al-Rubaye, A. F., Kadhim, M. J., & Hameed, I. H. (2017). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography–mass spectrometry (GC-MS). Journal of Pharmacognosy and Phytotherapy, 9(7), 114-123. [Link]
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(18), 11059-11105. [Link]
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A Senior Application Scientist's Guide to Handling 1,6-Diisothiocyanatohexane
As a dedicated partner in your research, we understand that scientific advancement and laboratory safety are inextricably linked. This guide provides essential, field-proven safety and logistical information for handling 1,6-Diisothiocyanatohexane (CAS No. 822-06-0), also known as Hexamethylene Diisocyanate (HDI). Our goal is to empower you with the knowledge to manage this chemical confidently and safely, ensuring the integrity of your work and the protection of your team.
Executive Summary: Core Hazards and Critical Precautions
1,6-Diisothiocyanatohexane is a highly reactive compound that presents significant health risks. The isocyanate functional groups (-N=C=O) readily react with nucleophiles, including water and the amine and hydroxyl groups found in biological tissues. This reactivity is the basis of its utility in polymer synthesis but also the root of its hazardous nature.
Immediate attention is required for the following hazards:
-
Acute Inhalation Toxicity: The compound is classified as Fatal if inhaled [1][2]. Vapors and aerosols can cause severe respiratory tract irritation, and it is a potent respiratory sensitizer, meaning initial exposure can lead to severe, asthma-like allergic reactions upon subsequent exposures[2][3][4].
-
Corrosivity: It causes severe skin burns and serious eye damage[2][3].
-
Sensitization: It may cause an allergic skin reaction and is a known dermal sensitizer[2][3].
Due to these severe hazards, all work with 1,6-Diisothiocyanatohexane must be conducted with stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Hazard Analysis and Quantitative Data
Understanding the physical and toxicological properties of a chemical is the foundation of a robust safety plan. The following table summarizes key quantitative data for 1,6-Diisothiocyanatohexane.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | Clear, colorless to slightly yellow liquid | [5] |
| Boiling Point | 255 °C (491 °F) | [5] |
| Vapor Pressure | 0.05 mmHg | [5] |
| Flash Point | 140 °C (284 °F) | [5] |
| NIOSH REL (TWA) | 0.005 ppm (0.035 mg/m³) | [5] |
| NIOSH REL (Ceiling) | 0.020 ppm (0.140 mg/m³) for a 10-minute exposure | [5] |
| ACGIH TLV (TWA) | 0.005 ppm | [3] |
TWA: Time-Weighted Average (8-hour); REL: Recommended Exposure Limit; TLV: Threshold Limit Value; C: Ceiling Limit.
The extremely low occupational exposure limits (OELs) underscore the high toxicity of this compound. The ceiling limit from NIOSH indicates that concentrations should never exceed this value, even for a short period[5][6].
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is worn, engineering and administrative controls must be in place to minimize exposure. The causality is simple: it is always safer to remove the hazard from the breathing zone than to rely solely on a barrier.
-
Chemical Fume Hood: All handling of 1,6-Diisothiocyanatohexane, including weighing, transferring, and reaction quenching, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors[7].
-
Restricted Access: Clearly demarcate the work area where the chemical is being handled. Only authorized and trained personnel should be allowed entry.
-
Moisture Control: 1,6-Diisothiocyanatohexane reacts with water, potentially liberating CO₂ gas and causing pressure buildup in sealed containers[1][3]. Store it in a tightly sealed container in a dry, cool place, and avoid exposure to moist air[1][8][9]. Use anhydrous solvents and dried glassware for all reactions.
Personal Protective Equipment (PPE): A Self-Validating Barrier System
The selection of PPE must be based on a thorough risk assessment. For 1,6-Diisothiocyanatohexane, a multi-layered approach is required to protect against inhalation, dermal, and eye hazards.
-
Respiratory Protection: Due to its high inhalation toxicity and status as a sensitizer, respiratory protection is mandatory when handling this chemical outside of a glovebox. A NIOSH-approved full-facepiece respirator with organic vapor cartridges is required[1]. For emergencies or large-scale use, a self-contained breathing apparatus (SCBA) is necessary[1][10].
-
Hand Protection: Double-gloving is required. Select gloves based on their chemical resistance. Common materials like neoprene or butyl rubber are recommended[11]. Standard nitrile gloves offer insufficient protection for prolonged contact and should only be used as the inner layer for incidental contact, to be changed immediately upon contamination. Always check the manufacturer's glove compatibility data.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes[9][12]. A full-facepiece respirator, as recommended above, fulfills this requirement.
-
Body Protection: A chemically resistant lab coat or apron over long-sleeved clothing is essential[1][9]. Ensure the lab coat is buttoned completely. Do not wear shorts or open-toed shoes in the laboratory.
Standard Operating Procedure (SOP) for Handling
This protocol is designed to be a self-validating system, with checks built in at each stage.
A. Preparation and Pre-Handling Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All Materials: Before opening the primary container, gather all necessary equipment, including reaction vessels, solvents, spill kits, and waste containers, inside the fume hood.
-
Inspect PPE: Check all PPE for signs of degradation, cracks, or contamination before donning.
-
Designate Waste Containers: Prepare separate, clearly labeled, sealed containers for liquid waste, solid waste (contaminated gloves, wipes), and sharps.
B. Handling and Dispensing:
-
Work in Fume Hood: Perform all transfers within the fume hood.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge[9].
-
Avoid Aerosol Generation: Dispense the liquid carefully to avoid splashing or creating aerosols.
-
Seal Tightly: Immediately after dispensing, securely close the primary container.
C. Post-Handling Decontamination:
-
Decontaminate Surfaces: Wipe down all surfaces inside the fume hood with a suitable decontamination solution (see Section 7 for formulation).
-
Clean Equipment: Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete[7][13].
Emergency Procedures: Spill and Exposure Management
A. Spill Response:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.
-
Isolate: If safe to do so, close the fume hood sash.
-
Don PPE: Wear the appropriate emergency PPE, including a full-facepiece respirator or SCBA[1].
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[7][14]. Do not use combustible materials like paper towels.
-
Neutralize: Slowly add a neutralization solution (see Section 7) to the absorbed material. Be aware that this reaction may generate gas.
-
Collect and Dispose: Once neutralized, collect the material using spark-proof tools into a designated hazardous waste container[9][14].
-
Decontaminate: Clean the spill area thoroughly with the neutralization solution, followed by soap and water.
B. Personal Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Call for emergency medical assistance[1][2].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[2][14].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][14].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][10].
Waste Disposal and Decontamination Plan
Disposal must be handled with as much care as the primary chemical. Isocyanates must be neutralized before disposal because of their reactivity.
A. Neutralization Solution Preparation: A common and effective neutralization solution can be prepared as follows. This solution works by reacting the isocyanate with a weak base or amine to form inert urea derivatives.
-
Option 1 (Carbonate-based): 5-10% Sodium Carbonate in water with 0.5% liquid detergent.
-
Option 2 (Ammonia-based): 3-8% concentrated Ammonium Hydroxide in water with 0.5% liquid detergent.
B. Step-by-Step Liquid Waste Disposal:
-
Work in Fume Hood: Conduct all neutralization procedures inside a chemical fume hood.
-
Prepare Neutralization Bath: Place the neutralization solution in a container that is at least twice the volume of the waste to be treated.
-
Slow Addition: Slowly and carefully add the 1,6-Diisothiocyanatohexane waste to the stirring neutralization solution. The reaction is exothermic and may release CO₂ gas; slow addition is critical to control the reaction rate.
-
Stir and Wait: Allow the mixture to stir for at least one hour to ensure complete reaction.
-
Dispose: Dispose of the final neutralized solution in accordance with all federal, state, and local regulations. It may still be considered hazardous waste depending on other components[15].
C. Disposal of Contaminated Solids and Empty Containers:
-
Solids: Contaminated items such as gloves, absorbent pads, and wipes should be placed in a sealed container, labeled as hazardous waste, and disposed of through your institution's hazardous waste program[8].
-
Empty Containers: Empty containers will still contain hazardous residue. A common method is to decontaminate the container by rinsing it three times with the neutralization solution. This rinseate must be collected and disposed of as hazardous waste[15]. After decontamination, the container should be punctured or crushed to prevent reuse and disposed of according to institutional guidelines[15].
Workflow Visualization
The following diagram illustrates the critical workflow for safely handling 1,6-Diisothiocyanatohexane.
Caption: Workflow for Handling 1,6-Diisothiocyanatohexane
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,6-diaminohexane. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 1,6-Dihydroxy-2,5-dioxyhexane. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: Hexane-1,6-diol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hexamethylene Diisocyanate. Retrieved from [Link]
-
Hanschen, F. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0133610. Retrieved from [Link]
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Pronk, A., et al. (2020). Occupational Exposure to Diisocyanates in the European Union. Annals of Work Exposures and Health, 64(4), 345–357. Retrieved from [Link]
-
ResearchGate. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Retrieved from [Link]
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American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
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Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - sec-Butyl isothiocyanate. Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
